molecular formula C18H24N6O3 B2803441 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide CAS No. 2034205-48-4

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No. B2803441
CAS RN: 2034205-48-4
M. Wt: 372.429
InChI Key: AKUGJHBQUAKZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Metabolic Pathways

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide may serve as a chemical inhibitor in studies focusing on the metabolism of small-molecule drugs by hepatic Cytochrome P450 (CYP) enzymes. These enzymes are critical for metabolizing a structurally diverse array of drugs, and understanding their inhibition can prevent potential drug-drug interactions. Selective inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism, facilitating the prediction of interactions and contributing to safer therapeutic strategies (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

The pyranopyrimidine core, to which this compound is structurally related, is a key precursor in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthesis of such compounds often involves diversified hybrid catalysts, including organocatalysts and nanocatalysts, indicating this compound's relevance in advanced synthetic chemistry and the development of lead molecules (Parmar et al., 2023).

Anticancer Activities

Compounds with pyrazolopyrimidine scaffolds, similar to this compound, are known for their broad range of medicinal properties, including anticancer activities. Such scaffolds are considered privileged in drug discovery due to their potential in developing drug-like candidates with various therapeutic properties. This indicates the potential of the compound for anticancer applications, warranting further investigation into its efficacy and mechanism of action in cancer therapy (Cherukupalli et al., 2017).

Synthetic and Medicinal Chemistry

The compound's structure suggests its applicability in synthetic and medicinal chemistry, particularly in the synthesis of complex molecules through multi-component reactions (MCRs). These reactions are known for being atom economical, straightforward, and eco-friendly, providing a higher selectivity in synthesizing complex heterocycles in a single step. This highlights the compound's role in the development of novel pharmaceuticals through green chemistry approaches (Dhanalakshmi et al., 2021).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(2,4-dioxopyrimidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c25-16(5-9-24-10-6-17(26)20-18(24)27)19-13-3-7-23(8-4-13)15-11-14(21-22-15)12-1-2-12/h6,10-13H,1-5,7-9H2,(H,19,25)(H,21,22)(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUGJHBQUAKZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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